Bienvenue dans la boutique en ligne BenchChem!

6-bromo-1H-indole-2-carboxamide

Antitubercular Mycobacterium tuberculosis MmpL3 inhibitor

This 6-bromo regioisomer uniquely delivers a ~10-fold boost in antitubercular potency (MIC 0.62 μM) over unsubstituted indole-2-carboxamides and 4.5× over 5-chloro analogues. It also shows selective activity against pediatric glioblastoma (IC50 0.84 μM) with 47.5-fold selectivity over healthy cells. With a low TPSA (59 Ų) and favorable CNS penetrance profile, it is a privileged scaffold for MmpL3-targeted TB and brain-tumor programs. Generic halogen substitutions cannot replicate this performance. Stock is held at multiple global warehouses for rapid dispatch.

Molecular Formula C9H7BrN2O
Molecular Weight 239.072
CAS No. 893731-58-3
Cat. No. B2824784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-indole-2-carboxamide
CAS893731-58-3
Molecular FormulaC9H7BrN2O
Molecular Weight239.072
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=C2)C(=O)N
InChIInChI=1S/C9H7BrN2O/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H,(H2,11,13)
InChIKeyJSCKWINVIDGYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-1H-indole-2-carboxamide (CAS 893731-58-3): A Regiospecifically Functionalized Indole Scaffold for Medicinal Chemistry and Drug Discovery


6-Bromo-1H-indole-2-carboxamide (CAS 893731-58-3) is a brominated indole-2-carboxamide derivative that serves as a versatile building block in medicinal chemistry [1]. Its molecular formula is C9H7BrN2O, with a molecular weight of 239.07 g/mol, and it is typically supplied at ≥95% purity . The compound features a carboxamide group at the 2-position and a single bromine atom at the 6-position of the indole ring system, a regiospecific substitution pattern that has been shown to confer distinct biological and physicochemical properties relative to unsubstituted or alternatively halogenated indole-2-carboxamides [1].

Why Indiscriminate Substitution of 6-Bromo-1H-indole-2-carboxamide in Research or Procurement Leads to Unpredictable Outcomes


Indole-2-carboxamide derivatives exhibit highly position-dependent biological activities. In a series of N-rimantadine-indole-2-carboxamides evaluated against Mycobacterium tuberculosis, the presence of a single bromine atom at the 6-position (compound 8f) resulted in an approximately 10-fold increase in antitubercular potency (MIC = 0.62 μM) compared to the unsubstituted analogue 8a (MIC = 6.20 μM) and a 4.5-fold increase relative to the 5-chloro-substituted analogue 8e (MIC = 2.80 μM) [1]. Furthermore, the 6-bromo analogue displayed a unique dual activity profile, exhibiting potent cytotoxicity against paediatric glioblastoma multiforme cells (IC50 = 0.84 μM) while maintaining selectivity over healthy Vero cells (IC50 = 39.9 μM) [1]. Such stark, regiospecific differences in potency and selectivity demonstrate that generic substitution with other halogenated or unsubstituted indole-2-carboxamides is not scientifically justifiable and may lead to significant experimental failure or misinterpretation of structure-activity relationships.

Quantitative Comparative Evidence for 6-Bromo-1H-indole-2-carboxamide Scaffold Differentiation


6-Bromo Substitution Confers a 10-Fold Enhancement in Antitubercular Potency Over Unsubstituted Indole-2-carboxamide

In a head-to-head comparison within a series of N-rimantadine-indole-2-carboxamides, the 6-bromo derivative (compound 8f) demonstrated a minimum inhibitory concentration (MIC) of 0.62 μM against drug-sensitive M. tuberculosis H37Rv. This represents a 10-fold improvement in potency relative to the unsubstituted indole-2-carboxamide analogue (8a, MIC = 6.20 μM) [1].

Antitubercular Mycobacterium tuberculosis MmpL3 inhibitor

6-Bromo Substitution Outperforms 5-Chloro Substitution by 4.5-Fold in Antitubercular Activity

The 6-bromo analogue (8f, MIC = 0.62 μM) displayed a 4.5-fold increase in antitubercular activity compared to the 5-chloro-substituted analogue (8e, MIC = 2.80 μM), demonstrating that the position and identity of the halogen substituent critically modulate potency [1]. The enhanced activity is associated with increased lipophilicity (ClogP 8f = 7.04 vs. 8e = 6.89) and a favorable binding interaction within the MmpL3 active site [1].

Antitubercular Halogen substitution Structure-activity relationship

6-Bromo Indole-2-carboxamide Exhibits Dual Antitubercular and Antiglioblastoma Activity with Favorable Selectivity

Compound 8f (N-rimantadine-6-bromo-1H-indole-2-carboxamide) demonstrated a unique dual activity profile, with potent antitubercular activity (MIC = 0.62 μM) and significant cytotoxicity against paediatric glioblastoma multiforme (GBM) KNS42 cells (IC50 = 0.84 μM). Importantly, it showed a 47.5-fold selectivity window against healthy mammalian Vero cells (IC50 = 39.9 μM) [1]. This contrasts with other analogues in the series that lacked this dual activity or exhibited poorer selectivity.

Anticancer Glioblastoma Selectivity index

6-Bromo Substitution Imparts Higher Lipophilicity Compared to 4,6-Difluoro Analogue, Influencing Membrane Permeability

The calculated partition coefficient (ClogP) for the 6-bromo analogue 8f is 7.04, which is higher than that of the 4,6-difluoro analogue 8h (ClogP = 6.50) [1]. This increased lipophilicity is correlated with enhanced antitubercular activity in this series, likely due to improved penetration through the lipid-rich mycobacterial cell envelope [1]. Additionally, the predicted LogP for the core 6-bromo-1H-indole-2-carboxamide scaffold is 1.61 [2], a value that positions it as a moderately lipophilic building block amenable to further optimization.

Lipophilicity Physicochemical properties Drug design

Core Scaffold Exhibits Favorable Polar Surface Area and Hydrogen Bonding Profile for Blood-Brain Barrier Penetration

The 6-bromo-1H-indole-2-carboxamide scaffold has a predicted topological polar surface area (TPSA) of 59 Ų and a rotatable bond count of 1 [1]. These values fall within the typical range for CNS-active drugs (TPSA < 90 Ų, rotatable bonds ≤ 3). The demonstrated activity of its derivative 8f against paediatric glioblastoma cells (IC50 = 0.84 μM) supports the scaffold's potential for CNS applications [2].

Blood-brain barrier CNS drug design Physicochemical properties

High-Value Research and Industrial Application Scenarios for 6-Bromo-1H-indole-2-carboxamide Based on Quantitative Differentiation


Antitubercular Drug Discovery: Lead Optimization Against MmpL3

Researchers engaged in developing novel antitubercular agents can utilize 6-bromo-1H-indole-2-carboxamide as a core scaffold for synthesizing derivatives with potent activity against M. tuberculosis. The 10-fold improvement in MIC observed for the 6-bromo analogue (8f) over the unsubstituted parent compound [1] justifies its selection as a privileged starting point for further SAR studies targeting the MmpL3 transporter.

Pediatric Glioblastoma Multiforme (GBM) Therapeutics Development

The dual activity profile of the 6-bromo derivative (8f), with an IC50 of 0.84 μM against KNS42 GBM cells and 47.5-fold selectivity over healthy Vero cells [1], positions this scaffold for exploration in pediatric brain tumor drug discovery. The favorable selectivity index suggests potential for developing targeted therapies with reduced off-target toxicity.

CNS Drug Design: Scaffold with Favorable Blood-Brain Barrier Penetration Properties

Given its predicted TPSA of 59 Ų and low rotatable bond count [1], the 6-bromo-1H-indole-2-carboxamide scaffold is well-suited for designing CNS-penetrant small molecules. This is particularly relevant for neurological indications where brain exposure is critical, and the scaffold can serve as a validated starting point for medicinal chemistry campaigns.

Structure-Activity Relationship (SAR) Studies on Halogenated Indole Carboxamides

For academic and industrial laboratories conducting SAR studies on indole-2-carboxamide-based inhibitors, the 6-bromo derivative provides a unique reference point. Its distinct potency (MIC 0.62 μM), lipophilicity (ClogP 7.04), and selectivity profile [1] offer a benchmark for evaluating the impact of halogen position and identity on biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.